Structural Distinction and Aglycone Identity: Δ16-Dehydroadynerigenin vs. Digitoxigenin Core
Dehydroadynerigenin digitaloside is distinguished from its co-occurring analog D16-Digitoxigenin by the identity of its aglycone core. While both compounds were isolated from Nerium oleander flowers and tested together as fraction HF2, the target compound is defined by the Δ16-dehydroadynerigenin genin, whereas the comparator is based on the Δ16-digitoxigenin scaffold [1]. This structural difference is critical for analytical specificity in metabolomics studies.
| Evidence Dimension | Aglycone (Genin) Identity |
|---|---|
| Target Compound Data | Δ16-Dehydroadynerigenin (C23H30O4) |
| Comparator Or Baseline | D16-Digitoxigenin (Comparator: D16-Digitoxigenin, C23H32O4) |
| Quantified Difference | Different genin cores; distinct retention times and MS/MS fragmentation patterns in UPLC-ESI-MS/MS analysis [2] |
| Conditions | Isolated from methanol extract of Nerium oleander L. flowers, identified by spectroscopic and UPLC-MS/MS methods |
Why This Matters
Procurement of the correct genin derivative is essential for accurate identification and quantification of this specific compound in plant extracts or biological matrices, preventing misidentification in dereplication workflows.
- [1] Nguyen Tien V, et al. Isolated Compounds and Cardiotonic Effect on the Isolated Rabbit Heart of Methanolic Flower Extract of Nerium oleander L. Research Journal of Phytochemistry, 2016, 10(1): 21-29. View Source
- [2] Singh Y, et al. Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2021, 32(5): 1205-1214. View Source
